molecular formula C17H19NO2 B4476606 4-ethoxy-N-(3-methylbenzyl)benzamide

4-ethoxy-N-(3-methylbenzyl)benzamide

Cat. No.: B4476606
M. Wt: 269.34 g/mol
InChI Key: UYWLPYXGAWUVKB-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-methylbenzyl)benzamide is a synthetic benzamide derivative intended for research and experimental applications in a laboratory setting. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Benzamide scaffolds are of significant interest in medicinal chemistry and drug discovery research. Structurally related N-phenylbenzamide compounds have been investigated for their broad-spectrum antiviral properties. For instance, certain derivatives have demonstrated potent activity against viruses like Hepatitis B Virus (HBV) by potentially increasing intracellular levels of the host defense factor APOBEC3G (A3G), offering a mechanism distinct from current nucleos(t)ide analogues . This mechanism highlights the value of such chemical structures in exploring novel antiviral pathways. Furthermore, the core benzamide functional group is a common pharmacophore in many biologically active molecules. Researchers utilize these compounds as key intermediates in organic synthesis and for the development of new therapeutic agents. It is important for researchers to note that the stability of benzamide derivatives can be influenced by their specific substituents; for example, some analogues with electron-donating groups may be susceptible to rapid hydrolysis under basic conditions . Proper handling and storage are recommended to maintain the integrity of the product.

Properties

IUPAC Name

4-ethoxy-N-[(3-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-20-16-9-7-15(8-10-16)17(19)18-12-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWLPYXGAWUVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The pharmacological and chemical properties of 4-ethoxy-N-(3-methylbenzyl)benzamide can be contextualized through comparisons with benzamides sharing key structural motifs, such as ethoxy/methoxy groups, substituted benzylamines, or heterocyclic appendages. Below is a detailed analysis:

Substituent Effects on the Benzoyl Ring

  • 4-Ethoxy vs. 4-Methoxy Groups: 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9) differs by replacing the ethoxy group with methoxy. This is critical for CNS-targeting agents, as seen in anticonvulsant benzamides like LY188544 . 4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide (MID-1): This compound, studied for its role in modulating protein-protein interactions (e.g., MG53-IRS-1), demonstrates that ethoxy-substituted benzamides can act as bioactive scaffolds in signaling pathways .

Variations in the Amide Substituent

  • 3-Methylbenzyl vs. Fluorophenyl or Morpholine Groups: 4-Ethoxy-N-(3-fluorophenyl)benzamide (CAS 346693-54-7) replaces the 3-methylbenzyl group with a fluorophenyl moiety. Fluorine’s electron-withdrawing effect may alter binding affinity to targets like enzymes or receptors, as seen in fungicidal derivatives (e.g., N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide) . AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): This gastrokinetic agent highlights the importance of combining ethoxy groups with heterocyclic substituents (e.g., morpholine) for enhanced potency and selectivity. AS-4370’s lack of dopamine D2 receptor antagonism distinguishes it from metoclopramide .

Complex Heterocyclic Derivatives

  • Thiazolo-Triazol and Pyrrolidinone Hybrids: 4-Ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}benzamide incorporates a thiazolo-triazol moiety, likely enhancing metabolic stability and target engagement through π-π stacking interactions . 4-Ethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide features a pyrrolidinone ring, which may improve solubility and bioavailability compared to simpler benzyl derivatives .

Data Tables

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Reference
This compound Ethoxy, 3-methylbenzyl Not explicitly reported
4-Methoxy-N-(3-methylphenyl)benzamide Methoxy, 3-methylphenyl Not explicitly reported
AS-4370 Ethoxy, 4-fluorobenzyl, morpholine Gastrokinetic agent
MID-1 Ethoxy, 5-nitrothiazol-2-yl Modulates MG53-IRS-1 interaction

Table 2: Impact of Substituents on Pharmacokinetics

Substituent Effect Example Compound
Ethoxy (vs. methoxy) Increased lipophilicity 4-Ethoxy-N-(3-fluorophenyl)benzamide
Fluorine Enhanced binding affinity N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide
Heterocyclic appendages Improved metabolic stability Thiazolo-triazol derivatives

Q & A

Q. What are the common synthetic routes for 4-ethoxy-N-(3-methylbenzyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via amidation reactions. A key approach involves coupling 4-ethoxybenzoic acid derivatives with 3-methylbenzylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane or acetonitrile . Hazard analysis is critical due to reagents such as trichloroisocyanuric acid and sodium pivalate. Reaction optimization includes controlling temperature (0–25°C), pH (basic conditions with Na₂CO₃), and solvent polarity to enhance yield (typically 60–85%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves bond lengths and angles with precision (<0.01 Å). Data collection requires high-resolution crystals, often grown via slow evaporation in DCM/hexane mixtures .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify substituents (e.g., ethoxy δ 1.3–1.5 ppm, benzyl CH₂ δ 4.4–4.6 ppm). HSQC and HMBC confirm connectivity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like kinases or GPCRs. QSAR models optimize substituents (e.g., ethoxy vs. methoxy) for solubility and activity. In one study, derivatives showed IC₅₀ values <10 µM against cancer cell lines when paired with thiadiazole moieties .

Q. How should researchers address contradictory crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer : SHELXD and SHELXE resolve twinning via Patterson methods or pseudo-merohedral twin laws. For disordered regions, PART instructions in SHELXL refine occupancy factors. High-resolution data (≤1.0 Å) and rigorous R-factor cross-validation (ΔRint <5%) are critical .

Q. What protocols mitigate mutagenicity risks during synthesis and handling?

  • Methodological Answer : Ames II testing () revealed mutagenicity comparable to benzyl chloride. Mitigation includes:
  • Ventilation : Use fume hoods with ≥100 fpm airflow.
  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Storage : –20°C in amber vials to prevent light-induced decomposition .

Q. How do structural modifications (e.g., ethoxy vs. nitro groups) alter interaction with biological targets?

  • Methodological Answer : SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) quantify binding kinetics. For example:
ModificationTarget (e.g., COX-2)Kd (µM)
Ethoxy12.5 ± 1.2
Nitro8.7 ± 0.9
Nitro groups enhance π-stacking with hydrophobic pockets, reducing Kd by 30% .

Q. What purification strategies resolve co-eluting impurities in HPLC analysis?

  • Methodological Answer : Use gradient elution (ACN/H2O + 0.1% TFA) on C18 columns. For persistent impurities, preparative HPLC with a 250 × 21.2 mm column at 12 mL/min achieves >98% purity. TLC (silica, ethyl acetate/hexane 3:7) monitors reaction progress .

Q. How do polymorphic forms of this compound impact bioavailability?

  • Methodological Answer : DSC and PXRD distinguish polymorphs (e.g., Form I mp 148°C vs. Form II mp 132°C). Solubility studies in biorelevant media (FaSSIF/FeSSIF) show Form I has 2× higher bioavailability in rat models due to enhanced dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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